molecular formula C16H16O3 B031116 Desoxyanisoin CAS No. 120-44-5

Desoxyanisoin

Cat. No. B031116
CAS RN: 120-44-5
M. Wt: 256.3 g/mol
InChI Key: SICBLYCPRWNHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Desoxyanisoin has been synthesized through various methods, including the reduction of anisoin with alcoholic stannous chloride hydrochloric acid solution, tin in alcoholic hydrochloric acid solution, or distillation with zinc in an atmosphere of carbon dioxide. Additionally, it has been obtained from the electrolytic reduction of anisaldehyde in alkaline solution and catalytic reduction using platinum oxide (Tadros & Ekladius, 1950).

Molecular Structure Analysis

Studies on desoxyanisoin's molecular structure have been primarily focused on its derivates and their complexes. For instance, platinum(II) complexes linked to triphenylethylene were synthesized from desoxyanisoin, showcasing its potential for creating structurally complex molecules with applications in treating breast cancer (Wheeler & Bérubé, 1993).

Chemical Reactions and Properties

Desoxyanisoin undergoes various chemical reactions, including fission when reacted with sodium or lithium acetylide in liquid ammonia and normal condensation with 1-hexyne and propyne via the Grignard reagent. These reactions illustrate the compound's versatility in forming complex chemical structures (Wailer, 1956).

Physical Properties Analysis

The physical properties of desoxyanisoin, such as crystallization behavior in polymers for thermoset reinforcement, have been explored. It was found that desoxyanisoin could induce phase separation and crystallization in diglycidylether of bisphenol-A (DGEBA) epoxy monomer, affecting the material's morphology and potentially its mechanical properties (Ware & Lesser, 2014).

Chemical Properties Analysis

In terms of chemical properties, desoxyanisoin has been utilized to create flame retardant hardeners for epoxy resin, demonstrating its functional versatility. The formation of an adduct with DOPO and its conversion to a diphenolic compound showcased its effective role as a curing agent for DGEBA, improving the thermal stability and flammability characteristics of the resulting resin (Howell et al., 2020).

Scientific Research Applications

  • Antiproliferative Activity Against Leukemia : Destruxin E, derived from Metarhizium anisopliae, which is related to Desoxyanisoin, demonstrates significant antiproliferative activity, suggesting therapeutic implications for leukemia treatment (Odier, Vey, & Bureau, 1992).

  • Thermoset Reinforcement : Crystallized Desoxyanisoin shows potential in reinforcing thermosets, though its impact on flammability retardancy is marginal (Ware & Lesser, 2014).

  • Insecticidal Properties : Destruxin from Metarhizium anisopliae, when ingested and topically applied, effectively enhances its insecticidal properties against Spodoptera litura larvae (Sree, Padmaja, & Murthy, 2008).

  • Induction and Binding of Heat Shock Proteins : Destruxin A can induce the expression of four heat shock proteins (HSPs) in Bombyx mori Bm12 cells and specifically binds to BmHSCP, providing insights into the action mechanisms of destruxins (Zhang et al., 2017).

  • Extraction of Bioactive Compounds : Deep eutectic solvents (DESs), closely associated with Desoxyanisoin, show potential for extracting bioactive compounds from various natural sources (Zainal-Abidin et al., 2017).

  • Gene Expression in Hemocytes under Stress : Destruxin A's toxic effect on silkworm larvae hemocytes involves the up-regulation of genes related to insecticide resistance, cell apoptosis, and innate immune defense (Gong et al., 2014).

  • Suppression of Immune Response in Insects : Destruxin A, another fungal peptide similar to Desoxyanisoin, suppresses the humoral immune response in insects, potentially increasing their susceptibility to pathogens (Pal, St. Leger, & Wu, 2007).

  • Cancer Treatment : Non-steroidal cytotoxic estrogens, which may involve structures related to Desoxyanisoin, show promising in vitro biological activity against human breast tumor cell lines (Bérubé et al., 1993).

Safety And Hazards

When handling Desoxyanisoin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It is also recommended to keep Desoxyanisoin away from sources of ignition and to evacuate personnel to safe areas in case of accidental release .

properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICBLYCPRWNHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074469
Record name Desoxyanisoin
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Desoxyanisoin

CAS RN

120-44-5
Record name 1,2-Bis(4-methoxyphenyl)ethanone
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Record name Deoxyanisoin
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.12 mmol) in thionyl chloride (50 mL) was stirred for 3 hr at reflux and then concentrated in vacuo to give a residue, which was dissolved in dichloromethane (10 mL) and then added dropwise to a solution of anisole (6.51 g, 60.28 mmol) and AlCl3 (11.97 g, 90.00 mmol) in dichloromethane (120 mL). The resulting solution was stirred for 3 h at room temperature, then diluted with water (100 mL), extracted with dichloromethane (3×80 mL), dried over magnesium sulfate, and concentrated in vacuo to give a residue, which was purified by silica gel column chromatography with (1%˜2% ethyl acetate in petroleum ether) to afford 1,2-bis(4-methoxyphenyl)ethanone as a white solid (6.5 g, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11.97 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethanone was prepared from anisole and 4-methoxyphenylacetyl chloride (prepared by heating the commercially available carboxylic acid in thionyl chloride and subsequent concentration) using the method described in step A of Example 9. After step A, the product was chromatographed on silica gel using 3:2 hexane/EtOAc as eluant. 1-(4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone was converted to the title compound following the procedures described in steps C-E of Example 1, except for the following modifications: 1) in step C, the acidic hydrolysis reaction, after dilution with H2O, was extracted 2× with Et2O prior to basification, extraction 3× with EtOAc and isolation of the desired amine after concentration; and 2) the prep HPLC purification of step D utilized 65% solvent B as eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The diaryl product was obtained using the same synthetic methods as shown in Example 25, step 5, using 2-(4-methoxyphenyl)acetic acid (5.0 g, 30.1 mmol, 1.00 equiv) and anisole (16 g, 148.1 mmol, 5.00 equiv) as reactants. Purification via silica gel column (ethyl acetate/petroleum ether (1:10)) afforded 4.0 g (52%) of 1,2-bis(4-methoxyphenyl)ethanone as a white solid.
[Compound]
Name
diaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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